6-Difluoromethoxy-2-fluoro-3-formylpyridine
Overview
Description
6-Difluoromethoxy-2-fluoro-3-formylpyridine (6-DFMFP) is an organic compound belonging to the family of pyridines, which are heterocyclic aromatic compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 6-DFMFP is known for its high reactivity and low toxicity, making it an ideal choice for a wide range of applications.
Scientific Research Applications
6-Difluoromethoxy-2-fluoro-3-formylpyridine has been extensively studied in the scientific community due to its potential applications in the synthesis of pharmaceuticals and agrochemicals. It has been used as a starting material in the synthesis of a variety of compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 6-Difluoromethoxy-2-fluoro-3-formylpyridine has also been used in the synthesis of aryl-substituted pyridines, which are important intermediates in the synthesis of drugs and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Difluoromethoxy-2-fluoro-3-formylpyridine is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which stabilizes the reactive intermediates formed during the synthesis of various compounds. This stabilization allows for the formation of the desired products in a shorter amount of time.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Difluoromethoxy-2-fluoro-3-formylpyridine have not been extensively studied. The compound has been found to have low toxicity in animal studies, but further research is needed to determine its potential effects on humans.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Difluoromethoxy-2-fluoro-3-formylpyridine in lab experiments is its high reactivity and low toxicity. Its low toxicity makes it an ideal choice for the synthesis of compounds that are potentially hazardous, such as pharmaceuticals and agrochemicals. However, the compound is sensitive to light and air, and thus it must be handled with care in the laboratory.
Future Directions
The potential applications of 6-Difluoromethoxy-2-fluoro-3-formylpyridine are vast and further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Possible future directions for research include:
• Investigating the use of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a therapeutic agent.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as an inhibitor of the enzyme acetylcholinesterase.
• Investigating the use of 6-Difluoromethoxy-2-fluoro-3-formylpyridine in the synthesis of aryl-substituted pyridines.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a catalyst in organic reactions.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a replacement for toxic solvents.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a reagent in the synthesis of organic compounds.
properties
IUPAC Name |
6-(difluoromethoxy)-2-fluoropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4(3-12)1-2-5(11-6)13-7(9)10/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUUEUYQODBBBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Difluoromethoxy-2-fluoro-3-formylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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